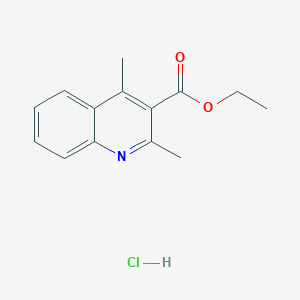

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride

説明

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride is a quinoline derivative characterized by a methyl-substituted quinoline core, an ethyl ester group at the 3-carboxylic acid position, and a hydrochloride salt. The 2,4-dimethyl substituents likely enhance lipophilicity, influencing membrane permeability and bioavailability, while the hydrochloride salt improves aqueous solubility compared to the free base .

特性

IUPAC Name |

ethyl 2,4-dimethylquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3;/h5-8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRROHGCYECMKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429566 | |

| Record name | 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116270-38-3 | |

| Record name | 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride typically involves the esterification of 3-quinolinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination.

化学反応の分析

Types of Reactions

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinolinecarboxylic acid derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Antibacterial Activity

One of the primary applications of 3-quinolinecarboxylic acid derivatives is their antibacterial properties . Research indicates that compounds within this class exhibit potent activity against a range of pathogenic bacteria, including Mycobacterium species. For instance, studies have demonstrated that certain quinoline derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Case Study: Antibacterial Efficacy

A study published in PubChem highlights the antibacterial activity of various quinoline derivatives, including 3-quinolinecarboxylic acid derivatives. The results showed that these compounds could significantly reduce bacterial load in vitro, suggesting their potential as therapeutic agents against resistant bacterial strains .

Detection Methods

The detection and quantification of 3-quinolinecarboxylic acid ethyl ester and its related substances are crucial for quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) has been established as a reliable method for this purpose.

Detection Protocol

A recent patent outlines a detailed HPLC method for detecting related substances in 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester. The method includes:

- Preparation of test and reference solutions.

- Utilizing an octadecyl bonded silica gel column.

- Employing a mobile phase consisting of methanol and a phosphate buffer solution at pH 6.0–7.0.

This method allows for the qualitative and quantitative analysis of impurities with high specificity and sensitivity .

Therapeutic Potential

Beyond antibacterial applications, quinoline derivatives are being explored for their therapeutic potential in treating various diseases. The structural characteristics of these compounds contribute to their biological activity, including anti-inflammatory and antioxidant effects.

Research Insights

Recent studies have indicated that certain quinoline derivatives exhibit promising results in wound healing and antioxidant activity. For example, novel benzo[h]quinolines have been synthesized and tested for their ability to promote wound healing while also displaying significant antioxidant properties . This dual functionality enhances their appeal in therapeutic contexts.

Synthesis Overview

The synthesis generally follows these steps:

- Reacting quinoline derivatives with carboxylic acids or their esters.

- Employing alkylating agents to introduce alkyl groups.

- Purifying the final product through chromatography.

作用機序

The mechanism of action of 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Key Observations :

- Methyl vs. Halogen Substituents : Methyl groups (electron-donating) increase lipophilicity and may improve blood-brain barrier penetration, whereas halogens (Cl, F) enhance electrophilicity and receptor binding in antibacterial contexts .

- Hydrochloride Salt: The target compound’s HCl salt increases water solubility, a critical factor for oral bioavailability compared to neutral esters like Ethyl 4,6-dichloroquinoline-3-carboxylate .

Antibacterial Activity:

- Target Compound: Limited direct data, but analogs like 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester show potent activity against S. aureus and Bacillus subtilis (MIC: 1–4 µg/mL) . The 2,4-dimethyl groups may reduce potency compared to halogenated derivatives due to decreased electrophilic interactions.

- Chlorinated Analogs: Ethyl 4,6-dichloroquinoline-3-carboxylate exhibits broad-spectrum antibacterial activity, with Cl groups facilitating DNA gyrase inhibition .

Antioxidant and Anti-inflammatory Effects:

- Compounds with hydroxyl groups (e.g., 4-Hydroxy-5,8-dimethyl-quinoline-3-carboxylate) demonstrate radical scavenging and wound-healing properties . The target compound lacks a hydroxyl group, likely reducing antioxidant capacity.

生物活性

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride is a member of the quinoline family, which is renowned for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology due to its interaction with various biological targets.

- Molecular Formula: C₁₄H₁₆ClN₁O₂

- Molecular Weight: 255.74 g/mol

- CAS Number: 116270-38-3

Quinoline derivatives, including 3-quinolinecarboxylic acid derivatives, exhibit biological activity through several mechanisms:

- Target Interaction: These compounds interact with multiple biological targets, influencing cellular processes such as apoptosis and cell proliferation.

- Biochemical Pathways: They are known to modulate various biochemical pathways, which can lead to therapeutic effects in conditions like cancer and bacterial infections .

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance:

- Antibacterial Effects: In vitro studies have demonstrated that 3-quinolinecarboxylic acid derivatives exhibit antibacterial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Potential

The anticancer properties of this compound have been explored extensively:

- Cytotoxicity Studies: Various studies have shown that quinoline derivatives can induce apoptosis in cancer cells. For example, compounds similar to 3-quinolinecarboxylic acid have been evaluated for their cytotoxic effects on tumor cell lines, showing promising results in inhibiting cell growth .

Case Studies

- Antibacterial Evaluation:

- Cytotoxicity Against Cancer Cells:

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended methods for synthesizing 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride in laboratory settings?

The synthesis typically involves esterification of the parent quinolinecarboxylic acid derivative. For example, ethyl ester formation can be achieved by reacting the carboxylic acid with ethanol under acidic conditions (e.g., sulfuric acid catalyst). Subsequent purification via recrystallization or column chromatography ensures product integrity. Hydrolysis of analogous esters (e.g., using 10% NaOH in methanol) has been reported to yield high-purity intermediates, though hydrochloric acid treatment is required for the hydrochloride salt formation .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

- IR spectroscopy identifies functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹).

- NMR (¹H/¹³C) verifies substituent positions, such as methyl groups at positions 2 and 4 of the quinoline ring.

- Non-aqueous titration (e.g., 0.1 M perchloric acid in anhydrous acetic acid) quantifies purity, as per pharmacopeial methods for related compounds .

- HPLC-UV monitors impurities, with retention times compared to reference standards .

Q. What safety protocols are essential for handling this compound?

While specific hazard data are limited, general precautions for quinoline derivatives include:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.

- Emergency measures : Flush eyes with water for 15 minutes; wash skin with soap and water immediately after exposure .

Q. How is the compound stored to ensure stability?

Store in airtight, light-protected containers under dry conditions. Desiccants (e.g., silica gel) and inert atmospheres (e.g., nitrogen) prevent hydrolysis or degradation. Stability testing under accelerated conditions (40°C/75% RH) can establish shelf-life parameters .

Q. What are the key applications of this compound in antimicrobial research?

Quinolinecarboxylic acid derivatives are studied for their antibacterial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus). The ethyl ester moiety enhances lipophilicity, improving cell membrane penetration. Assays like minimum inhibitory concentration (MIC) and time-kill kinetics are standard for evaluating efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and reduce by-products?

- Temperature control : Maintain 90°C during esterification to minimize side reactions .

- Solvent selection : High-boiling solvents (e.g., diphenyl ether) facilitate reflux conditions for cyclization steps .

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) may enhance reaction rates.

- In-situ monitoring : TLC or FTIR tracks intermediate formation, enabling timely termination of reactions .

Q. What strategies resolve contradictions in reported biological activities of quinolinecarboxylic acid derivatives?

Q. How do researchers address discrepancies in reported melting points or spectral data?

- Recrystallization : Repurify the compound using solvents like ethanol/water to exclude polymorphic variations.

- Cross-lab validation : Collaborate with independent labs to reproduce data.

- Advanced spectroscopy : High-resolution mass spectrometry (HRMS) or X-ray crystallography confirms molecular identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。